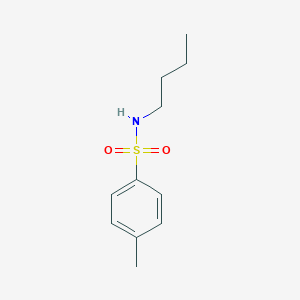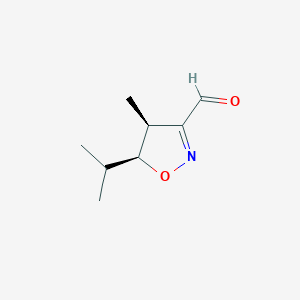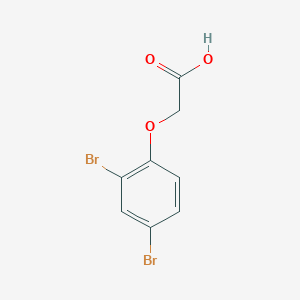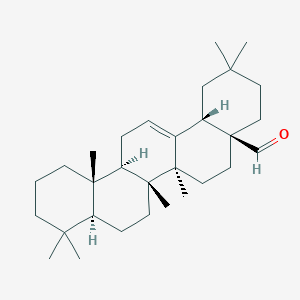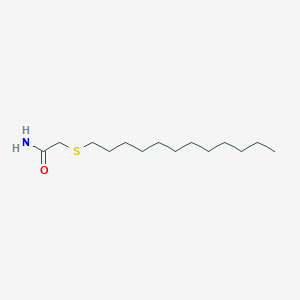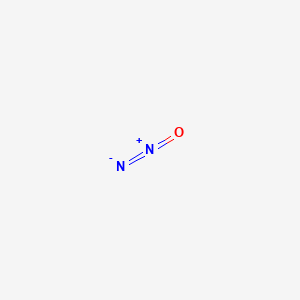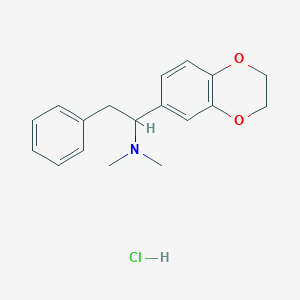
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, commonly known as PMMA, is a synthetic stimulant drug that belongs to the amphetamine class. It is a white crystalline powder that is similar in structure and effects to MDMA (ecstasy). PMMA was first synthesized in the 1970s and has since gained popularity in the recreational drug market due to its euphoric and stimulating effects. However,
Mecanismo De Acción
PMMA acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters for these neurotransmitters and causes them to release their stored neurotransmitters into the synapse. This results in an increase in the levels of these neurotransmitters in the brain, which produces the stimulating and euphoric effects of PMMA.
Efectos Bioquímicos Y Fisiológicos
PMMA has been shown to increase heart rate, blood pressure, body temperature, and respiration rate in humans and animals. It also produces a sense of euphoria, increased energy, and heightened sensory perception. However, PMMA has been associated with adverse effects such as seizures, hyperthermia, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMMA has been used in laboratory experiments to study the effects of amphetamines on the brain and behavior. Its chemical structure and mechanism of action are similar to other amphetamines, making it a useful tool for studying these compounds. However, the adverse effects of PMMA limit its usefulness in certain experiments, and caution should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research on PMMA. One area of interest is the development of new drugs that target the neurotransmitter systems affected by PMMA, with fewer adverse effects. Another area of research is the study of the long-term effects of PMMA on the brain and behavior, as well as its potential for addiction. Additionally, the use of PMMA in animal models to study the neurotoxicity of amphetamines and their effects on the brain could lead to new insights into the mechanisms of drug addiction and potential treatments.
Métodos De Síntesis
PMMA is synthesized by the reaction of piperonal with nitroethane, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form PMMA hydrochloride. This method of synthesis has been well-documented in scientific literature.
Aplicaciones Científicas De Investigación
PMMA has been used in scientific research as a tool to study the effects of amphetamines on the brain and behavior. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, reward, and motivation. PMMA has also been used in animal models to study the neurotoxicity of amphetamines and their effects on the brain.
Propiedades
Número CAS |
130397-02-3 |
|---|---|
Nombre del producto |
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride |
Fórmula molecular |
C18H22ClNO2 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(2)16(12-14-6-4-3-5-7-14)15-8-9-17-18(13-15)21-11-10-20-17;/h3-9,13,16H,10-12H2,1-2H3;1H |
Clave InChI |
KGYIMPALTZMCJJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
SMILES canónico |
CN(C)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
Sinónimos |
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N,N-dimethyl-alpha-(phenylm ethyl)-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



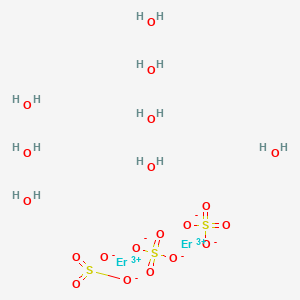
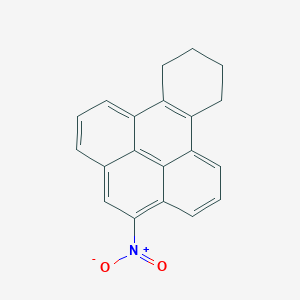
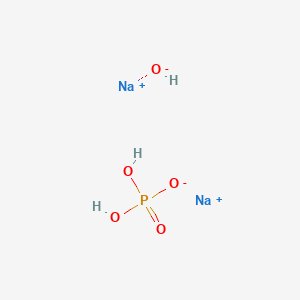
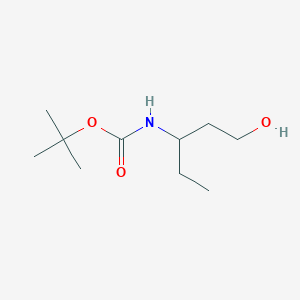
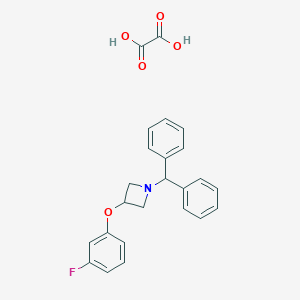
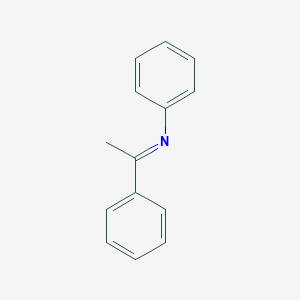
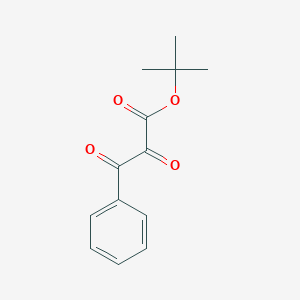
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
